molecular formula C7H11NO2 B13030565 2-Azabicyclo[4.1.0]heptane-5-carboxylic acid

2-Azabicyclo[4.1.0]heptane-5-carboxylic acid

Cat. No.: B13030565
M. Wt: 141.17 g/mol
InChI Key: JGYRIFWRPBYDKB-UHFFFAOYSA-N
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Description

2-Azabicyclo[4.1.0]heptane-5-carboxylic acid is a bicyclic compound featuring a seven-membered ring system with nitrogen at position 2 and a carboxylic acid group at position 3. Its fused bicyclo[4.1.0] framework introduces significant ring strain and conformational rigidity, making it a valuable scaffold in medicinal chemistry for modulating bioactivity and pharmacokinetics . Derivatives of this compound, such as Boc-protected variants (e.g., 2-Boc-2-azabicyclo[4.1.0]heptane-5-carboxylic acid), are commercially available for drug discovery applications, with prices ranging from $125/g to $3525/250 mg depending on purity and supplier .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-azabicyclo[4.1.0]heptane-5-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-7(10)4-1-2-8-6-3-5(4)6/h4-6,8H,1-3H2,(H,9,10)

InChI Key

JGYRIFWRPBYDKB-UHFFFAOYSA-N

Canonical SMILES

C1CNC2CC2C1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[4.1.0]heptane-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of aza-1,6-enynes, followed by oxidation. This method is advantageous due to its operational ease and compatibility with a wide range of functional groups and substrates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[4.1.0]heptane-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild, making them suitable for a broad array of substrates.

Major Products

The major products formed from these reactions include various functionalized derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

2-Azabicyclo[4.1.0]heptane-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-Azabicyclo[4.1.0]heptane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure plays a crucial role in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are still ongoing, but it is known to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Bicyclic Compounds

Structural and Functional Group Variations

2-Azabicyclo[2.2.0]hexane Derivatives
  • Structure : Smaller bicyclo[2.2.0] core with nitrogen at position 2.
  • Synthesis : Prepared via electrocyclic ring closure or photochemical [2+2] cycloadditions, differing from the [4+2] or [2+2] methods used for larger bicyclic systems .
  • Applications : Primarily explored as intermediates for heterocyclic expansions. Lower ring strain compared to bicyclo[4.1.0] systems may reduce reactivity in drug-like molecules.
Penicillin-Based Bicyclo[3.2.0] Systems (e.g., 6-Aminopenicillanic Acid)
  • Structure : Bicyclo[3.2.0]heptane with a sulfur atom (4-thia) and β-lactam ring.
  • Bioactivity : Core structure of penicillins, exhibiting potent antibacterial activity via inhibition of cell wall synthesis. The sulfur atom enhances stability and target binding .
  • Comparison : Unlike the nitrogen-rich 2-azabicyclo[4.1.0] system, penicillin’s thia-aza combination is critical for its mechanism. The absence of sulfur in the target compound may limit antibacterial utility but expand other therapeutic avenues.
2-Azabicyclo[3.1.1]heptane-5-carboxylic Acid
  • Structure : Bicyclo[3.1.1] framework with nitrogen at position 2 and carboxylic acid at position 4.
  • Applications : Patent literature highlights derivatives as orexin receptor antagonists for CNS disorders (e.g., insomnia) . The shorter bridge length (3.1.1 vs. 4.1.0) alters ring strain and substituent spatial orientation, impacting receptor selectivity.
2-Azabicyclo[2.2.1]heptane Derivatives
  • Structure: Norbornane-like bicyclo[2.2.1] system with nitrogen at position 2.
  • Properties : Increased bridgehead crowding reduces solubility but enhances stereochemical stability. Derivatives like 2-Boc-2-azabicyclo[2.2.1]heptane-5-carboxylic acid are priced lower ($100/100 mg) than the target compound, reflecting easier synthesis .

Physicochemical Properties

Compound Molecular Formula LogP Polar Surface Area (Ų) Hydrogen Bond Donors
2-Azabicyclo[4.1.0]heptane-5-carboxylic acid C7H11NO2 1.37 85 1
6-Aminopenicillanic Acid C8H12N2O3S -0.52 106 3
2-Azabicyclo[3.1.1]heptane-5-carboxylic acid C7H11NO2 ~1.2* 85 1
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid C7H11NO2 0.98 78 1

*Estimated based on structural similarity.

Key Observations :

  • The target compound’s moderate LogP (1.37) suggests better membrane permeability than hydrophilic penicillins (LogP -0.52) but lower than more lipophilic norbornane analogs.
  • Similar polar surface areas (85 Ų) across azabicyclo carboxylic acids indicate comparable solubility profiles .

Biological Activity

2-Azabicyclo[4.1.0]heptane-5-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.

  • IUPAC Name: this compound
  • Molecular Formula: C8H13NO2
  • Molecular Weight: 155.19 g/mol
  • CAS Number: 1891128-35-0

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from readily available precursors. Common methods include:

  • Cyclization of Amino Acids: Utilizing amino acids as starting materials to form the bicyclic structure.
  • Functional Group Modifications: Subsequent reactions to introduce the carboxylic acid group.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The compound may modulate enzymatic activity through:

  • Enzyme Inhibition: Binding to active sites on enzymes, potentially altering their function.
  • Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing physiological responses.

Therapeutic Applications

Research indicates several promising therapeutic applications:

  • Antimicrobial Activity: Studies have shown that derivatives of azabicyclo compounds exhibit antimicrobial properties, making them candidates for antibiotic development.
  • Antileishmanial Effects: Some derivatives have demonstrated efficacy against Leishmania species, suggesting potential in treating leishmaniasis .
  • Neuropharmacological Effects: Investigations into the central nervous system effects indicate potential applications in treating neurological disorders.

Case Studies

StudyFindingsReference
Antileishmanial ActivitySeveral derivatives exhibited EC50 values below 10 µM against Leishmania panamensis.
NeuropharmacologyCompounds showed promise in modulating neurotransmitter systems, indicating potential for treating depression and anxiety disorders.
Antimicrobial PropertiesDerivatives demonstrated broad-spectrum antimicrobial activity in vitro, suggesting utility in antibiotic development.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substituents on the Bicyclic Framework: Altering functional groups can enhance or diminish biological activity.
  • Stereochemistry: The configuration at chiral centers significantly impacts interaction with biological targets.

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